molecular formula C34H51N3O3S B12354167 Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate

Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate

Cat. No.: B12354167
M. Wt: 581.9 g/mol
InChI Key: CJQGLLUJIVNREL-UHFFFAOYSA-N
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Description

Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a phenylamino group, and a tetradecanethioamidohexan-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl chloroformate with an amine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene, with the temperature maintained at around 70°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog with a similar benzyl group but lacking the complex side chains.

    Phenyl carbamate: Contains a phenyl group but differs in its overall structure and properties.

    Tetradecanethioamidohexan derivatives: Compounds with similar long-chain structures but different functional groups.

Uniqueness

Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C34H51N3O3S

Molecular Weight

581.9 g/mol

IUPAC Name

benzyl N-[1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate

InChI

InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39)

InChI Key

CJQGLLUJIVNREL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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